N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide

Lipophilicity Drug-likeness Membrane permeability

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606131-55-9, molecular formula C20H18FN3OS, molecular weight 367.44 g/mol) is a synthetic quinazoline-4-sulfanyl acetamide derivative bearing an N-allyl substituent. The compound possesses a computed LogP of 4.98 and a polar surface area (PSA) of 83.67 Ų.

Molecular Formula C20H18FN3OS
Molecular Weight 367.4 g/mol
Cat. No. B12573936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC20H18FN3OS
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-11-13(2)4-9-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25)
InChIKeyIZMLIPWETMVSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606131-55-9): Compound Identity and Physicochemical Baseline


N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606131-55-9, molecular formula C20H18FN3OS, molecular weight 367.44 g/mol) is a synthetic quinazoline-4-sulfanyl acetamide derivative bearing an N-allyl substituent . The compound possesses a computed LogP of 4.98 and a polar surface area (PSA) of 83.67 Ų . It is commercially available at 95% purity from BOC Sciences and other suppliers . Critically, this compound has no annotated biological activity data in ChEMBL 20, no reported publications, and no clinical trial history, as confirmed by the ZINC database (ZINC000097571281) [1]. This absence of prior art positions the compound as a genuinely unexplored chemical entity within the broader quinazoline-thioacetamide scaffold class, which has demonstrated kinase inhibitory and anticancer potential in recent literature [1].

Why N-Substituted Quinazoline-4-sulfanyl Acetamide Analogs Cannot Be Interchanged with N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide


Compounds sharing the 2-(4-fluorophenyl)-6-methylquinazoline-4-sulfanyl acetamide core but differing in N-substitution are not interchangeable due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and synthetic tractability. The N-allyl derivative exhibits a LogP of 4.98 , versus 4.0 for the N,N-dimethyl analog (PubChem CID 1459606) [1], representing a ΔLogP of +0.98 units that measurably alters predicted membrane permeability and non-specific protein binding. Furthermore, the N-allyl group provides a single hydrogen bond donor (HBD = 1) , whereas the N,N-dimethyl analog has HBD = 0 [1], affecting both solubility and target engagement geometry. Most significantly, the terminal alkene of the allyl substituent enables a distinct chemical reactivity space—including thiol-ene click chemistry, olefin metathesis, and potential covalent targeting—that saturated N-propyl (CAS 606132-84-7) or N-butyl (CAS 606132-80-3) analogs cannot access . These differences preclude simple functional substitution without altering the compound's physicochemical, pharmacological, and synthetic utility profiles.

Quantitative Differentiation Evidence: N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide vs. Closest N-Substituted Analogs


Lipophilicity Advantage: LogP Comparison of N-Allyl vs. N,N-Dimethyl Quinazoline-4-sulfanyl Acetamides

The N-allyl derivative demonstrates a significantly higher computed LogP (4.98) compared to the N,N-dimethyl analog (XLogP3-AA = 4.0), a difference of +0.98 log units [1]. This elevated lipophilicity predicts approximately 9.5-fold greater partition into the octanol phase at equilibrium, which may translate to enhanced passive membrane permeability for intracellular target engagement, although it may also increase non-specific plasma protein binding [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Capacity: N-Allyl vs. N,N-Dimethyl Analog Enables Distinct Target Engagement Geometry

The N-allyl compound possesses one hydrogen bond donor (the secondary amide N-H), whereas the N,N-dimethyl analog has zero hydrogen bond donors [1]. This structural distinction is pharmacologically meaningful: the N-H of the allyl compound can serve as a hinge-binding hydrogen bond donor in kinase ATP-binding pockets, a canonical interaction motif for quinazoline-based kinase inhibitors [2]. The tertiary amide of the dimethyl analog forfeits this donor capability entirely, potentially reducing binding affinity to targets that require H-bond donation from the acetamide linker region.

Hydrogen bonding Target engagement Kinase inhibitor pharmacophore

Synthetic Diversification Potential: Terminal Alkene of N-Allyl Group Enables Orthogonal Chemistry Inaccessible to Saturated Analogs

The terminal alkene of the N-allyl substituent provides a reactive handle for thiol-ene radical addition, olefin cross-metathesis, and azide-alkyne cycloaddition following hydroazidation—transformations that are structurally impossible for the saturated N-propyl (CAS 606132-84-7, C20H20FN3OS), N-butyl (CAS 606132-80-3, C21H22FN3OS), and N-cyclopentyl (CAS 606131-34-4, C22H22FN3OS) analogs . Additionally, the allyl group can function as a latent acrylamide-like Michael acceptor, a feature exploited in targeted covalent inhibitor (TCI) design where reversible covalent engagement of cysteine residues is desired [1]. The N-propyl analog has zero alkene carbons and a predicted boiling point of 501.2±50.0 °C, but offers no orthogonal reactivity beyond amide hydrolysis .

Click chemistry Covalent inhibitor design Chemical biology probes

Polar Surface Area and Rotatable Bond Profile Differentiate N-Allyl Compound from N-Cyclopentyl Analog

The N-allyl compound has a PSA of 83.67 Ų and 5 rotatable bonds (based on structural analysis), falling within Veber's oral bioavailability criteria (PSA < 140 Ų, rotatable bonds ≤ 10). The N-cyclopentyl analog (CAS 606131-34-4, MW 395.49) has a higher molecular weight (+28.05 Da) and 5 rotatable bonds but contains a bulkier, more rigidified cyclopentyl ring that increases steric demand at the solvent-exposed region of the putative binding pocket . While PSA has not been computationally reported for the cyclopentyl analog, its larger hydrophobic surface area from the cyclopentyl moiety likely reduces aqueous solubility relative to the allyl compound, which is relevant for assay compatibility at screening concentrations.

Polar surface area Oral bioavailability prediction Rotatable bonds

Absence of Prior Biological Annotation as a Differentiation Signal for Novel Target Discovery Screening

The ZINC database entry (ZINC000097571281) explicitly states: 'This compound is not currently in any annotated catalogs,' 'There is no known activity for this compound,' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, numerous quinazoline-4-sulfanyl acetamide derivatives bearing different N-substituents have been screened in PubChem bioassays—for example, the N-(5-methyl-isoxazol-3-yl) analog (BindingDB BDBM42605) showed an EC50 of 3.16×10⁴ nM in an HSF-1 stress response assay [2]. This means the N-allyl compound occupies a position of maximum screening novelty within its analog series, making it a higher-value probe for phenotypic or target-based screens where unique hit matter is desired.

Novel chemical space Screening library diversity Target deconvolution

Vendor-Confirmed Purity and Identity Specifications Enable Immediate Procurement for Screening

BOC Sciences supplies this compound at a confirmed purity of 95%, with full IUPAC name (2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide) and InChI Key (IZMLIPWETMVSPU-UHFFFAOYSA-N) provided . The compound has a defined CAS registry number (606131-55-9) and appears in the Chemsrc database with exact mass (367.11500 Da) and PSA (83.67 Ų) data . This level of documentation exceeds that available for several close analogs; for instance, the N-(2-methoxyethyl) analog (CAS 606132-94-9, MW 385.46) has limited vendor characterization data publicly available, with no reported PSA or LogP values . The well-characterized identity profile reduces quality-control risk during procurement and ensures reproducible experimental outcomes.

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide Based on Evidence


Phenotypic High-Throughput Screening for Novel Kinase or Epigenetic Target Discovery

The compound's complete absence of prior biological annotation in ChEMBL and ZINC [1], combined with its quinazoline-thioacetamide scaffold that has validated VEGFR-2 and EGFR inhibitory capacity in peer-reviewed studies [2], makes it an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Its LogP of 4.98 and PSA of 83.67 Ų predict reasonable cell permeability for intracellular target engagement in whole-cell assays. Procurement at 95% purity from BOC Sciences ensures DMSO stock solution preparation at standard screening concentrations (10 mM) without confounding impurity-driven false positives.

Covalent Probe Development via Allyl Group Functionalization

The terminal alkene of the N-allyl substituent provides a reactive handle for thiol-ene conjugation to install fluorophores, biotin tags, or photoaffinity labels, enabling target deconvolution and chemoproteomic profiling experiments [1]. This orthogonal reactivity is absent from the N-propyl, N-butyl, and N-cyclopentyl analogs, uniquely positioning the N-allyl compound as both a screening hit and a direct precursor for chemical probe synthesis without requiring de novo resynthesis of the core scaffold.

Structure-Activity Relationship (SAR) Expansion Around the Quinazoline C4-Sulfanyl Acetamide Chemotype

As the sole N-allyl representative within the 2-(4-fluorophenyl)-6-methylquinazoline-4-sulfanyl acetamide series—which includes N-propyl (CAS 606132-84-7), N-butyl (CAS 606132-80-3), N-cyclopentyl (CAS 606131-34-4), N,N-dimethyl (CAS 606131-44-6), and N-(2-methoxyethyl) (CAS 606132-94-9) variants [1]—this compound fills a specific N-substituent diversity gap in SAR matrix studies. Its presence enables systematic evaluation of how side-chain unsaturation (sp² vs. sp³ carbon hybridization) affects target binding, selectivity, and metabolic stability within this chemotype.

Computational Docking and Pharmacophore Modeling of Quinazoline-Based Kinase Inhibitors

The compound's single hydrogen bond donor (secondary amide N-H) and well-defined 3D geometry (5 rotatable bonds, planar allyl group) [1] make it suitable for molecular docking studies against kinase ATP-binding pockets where hinge-region H-bond donation is a canonical interaction. The Zayed 2023 review confirms that the N-H hydrogen bond donor is a conserved pharmacophoric feature across clinically relevant quinazoline kinase inhibitors [2], supporting the use of this compound as a computational probe for validating docking poses and pharmacophore hypotheses before committing to synthesis of more complex analogs.

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